6-Bromo-7-fluoroisoquinolin-1-amine: A Technical Guide to Its Chemical Properties and Role in Plasma Kallikrein Inhibitor Design
Executive Summary 6-Bromo-7-fluoroisoquinolin-1-amine (CAS: 1938129-38-4) is a highly specialized heterocyclic building block that has emerged as a critical intermediate in modern drug discovery. Specifically, it is the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Bromo-7-fluoroisoquinolin-1-amine (CAS: 1938129-38-4) is a highly specialized heterocyclic building block that has emerged as a critical intermediate in modern drug discovery. Specifically, it is the foundational scaffold for a novel class of non-guanidine, non-amidine small-molecule inhibitors targeting plasma kallikrein [1].
Historically, plasma kallikrein inhibitors suffered from poor oral bioavailability due to the highly basic nature of the functional groups required to bind the enzyme's S1 pocket. The isoquinolin-1-amine core overcomes this limitation, offering a balanced lipophilic efficiency profile while maintaining the necessary hydrogen-bonding network. This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, its mechanistic role in the Kallikrein-Kinin System (KKS), and field-proven synthetic methodologies for its downstream functionalization.
Physicochemical & Structural Profiling
The structural architecture of 6-Bromo-7-fluoroisoquinolin-1-amine is intentionally designed for late-stage functionalization.
The Isoquinoline Core: Provides the necessary planar pharmacophore geometry to competitively bind the active site of plasma kallikrein.
1-Amino Group: Acts as a critical hydrogen bond donor/acceptor, interacting with the aspartic acid residues in the protease active site.
7-Fluoro Substitution: Modulates the pKa of the adjacent amine, increases metabolic stability against cytochrome P450 oxidation, and enhances overall membrane permeability.
6-Bromo Substitution: Serves as a highly reactive synthetic handle. It is strategically positioned for transition-metal-catalyzed cross-coupling reactions (e.g., cyanation) to extend the molecule into complex
N
-((heteroarylmethyl)-heteroaryl-carboxamide derivatives [1].
Quantitative Chemical Properties
Property
Value / Description
IUPAC Name
6-Bromo-7-fluoroisoquinolin-1-amine
CAS Registry Number
1938129-38-4 [2]
Molecular Formula
C₉H₆BrFN₂
Molecular Weight
241.06 g/mol
SMILES String
N/C1=N/C=C\C2=C1C=C(F)C(Br)=C2
Typical Purity (Commercial)
≥
95% [2]
Storage Conditions
0–8 °C, inert atmosphere (Argon/N₂) [2]
GHS Hazard Classification
H302, H315, H319, H335 (Irritant/Harmful)[3]
Mechanistic Role in Drug Development: The Kallikrein-Kinin System
To understand the value of 6-Bromo-7-fluoroisoquinolin-1-amine, one must understand the biological pathway it is designed to disrupt. The Plasma Kallikrein-Kinin System (KKS) is an intrinsic blood coagulation and inflammatory cascade.
When Prekallikrein is activated by Factor XIIa, it becomes the active serine protease Plasma Kallikrein . This enzyme cleaves High Molecular Weight Kininogen (HMWK) to release Bradykinin , a potent inflammatory mediator. Bradykinin binds to B2 receptors on endothelial cells, inducing severe vasodilation and vascular permeability. This mechanism is the primary driver of pathologies such as Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME) [1].
Derivatives synthesized from 6-Bromo-7-fluoroisoquinolin-1-amine act as competitive inhibitors of Plasma Kallikrein, halting the cleavage of HMWK and preventing the pathological release of bradykinin.
Diagram 1: The Plasma Kallikrein-Kinin System and the targeted inhibition mechanism.
Synthetic Workflow & Experimental Methodologies
As a Senior Application Scientist, it is vital to look beyond the theoretical structure and understand the operational causality of the compound's synthesis and downstream utilization. The following protocols are derived from validated discovery-scale routes for plasma kallikrein inhibitors [1].
Workflow Overview
Diagram 2: Synthetic workflow from starting material to the final API.
Detailed Step-by-Step Protocols
Step 1: Synthesis of 6-Bromo-7-fluoroisoquinolin-1-amine
Causality: To functionalize the C-1 position with an amine, the stable lactam (6-bromo-7-fluoro-2H-isoquinolin-1-one) must first be converted into a highly reactive imidoyl chloride. The adjacent ring nitrogen activates the C-1 chloride toward Nucleophilic Aromatic Substitution (SNAr) by an ammonia source.
Chlorination: Suspend 6-bromo-7-fluoro-2H-isoquinolin-1-one (0.560 g, 2.13 mmol) in Phosphorus oxychloride (POCl₃). Heat to reflux until the starting material is consumed. Remove excess POCl₃ in vacuo, quench carefully with ice water, and extract with dichloromethane. This yields 6-bromo-1-chloro-7-fluoro-isoquinoline (approx. 460 mg, 82% yield) [1].
Amination: Treat the 6-bromo-1-chloro-7-fluoro-isoquinoline (460 mg, 1.78 mmol) with a highly concentrated ammonia source (e.g., methanolic ammonia or aqueous NH₄OH in a sealed tube) under elevated temperature.
Expert Insight: Discovery-scale literature reports a yield of 5.5% (23.8 mg) for this specific unoptimized step [1]. For process scale-up, researchers should pivot from direct SNAr to a Palladium-catalyzed Buchwald-Hartwig cross-coupling using an ammonia surrogate (like LiHMDS or benzophenone imine) to bypass the high activation energy barrier of direct amination.
Step 2: Downstream Cyanation
Causality: The C-6 bromine atom is an ideal leaving group for transition-metal catalysis. Introducing a carbonitrile group provides a reducible precursor to the aminomethyl linker required for the final drug's
N
-((heteroarylmethyl) moiety.
Catalysis: Add Zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd(PPh₃)₄). Degas the system thoroughly with Argon to prevent catalyst oxidation.
Execution: Heat the mixture to 90–100 °C for 12 hours. Filter through Celite, concentrate, and purify via automated flash chromatography to yield 1-amino-7-fluoroisoquinoline-6-carbonitrile (13.3 mg, 64.8% yield) [1].
Step 3: Chemoselective Nitrile Reduction
Causality: Reducing a nitrile in the presence of an aromatic heterocyclic system risks over-reduction or dimerization. Utilizing Nickel boride (generated in situ from NiCl₂ and NaBH₄) in the presence of Boc-anhydride ensures the nascent primary amine is immediately trapped as a carbamate, preventing secondary amine formation.
Preparation: Dissolve 1-amino-7-fluoroisoquinoline-6-carbonitrile (13 mg, 0.063 mmol) in methanol (20 mL) and cool to 0 °C.
Reagent Addition: Add Nickel (II) chloride hexahydrate (catalytic/stoichiometric depending on substrate sensitivity) and di-tert-butyl dicarbonate (Boc₂O).
Reduction: Portion-wise, carefully add Sodium borohydride (NaBH₄). Stir from 0 °C to room temperature for 24–72 hours.
Isolation: Evaporate the methanol, partition between EtOAc and water, and purify to yield tert-butyl ((1-amino-7-fluoroisoquinolin-6-yl)methyl)carbamate (12 mg, 64.6% yield) [1].
Analytical & Quality Control Standards
When handling 6-Bromo-7-fluoroisoquinolin-1-amine, stringent analytical and safety protocols must be observed:
Safety (GHS): The compound triggers H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation) [3]. All handling must occur within a certified Class II fume hood using nitrile gloves and safety goggles.
Storage: The primary amine is susceptible to slow oxidative degradation. It must be stored at 0–8 °C under a dry, inert atmosphere [2].
Analytical Verification: LC-MS should display a distinct isotopic pattern characteristic of the single bromine atom (
M
and
M+2
peaks of roughly equal intensity at
m/z≈241
and
243
for
[M+H]+
).
References
KalVista Pharmaceuticals Limited. (2016). WO2016083816A1 - N-((heteroarylmethyl)-heteroaryl-carboxamide derivatives as plasma kallikrein inhibitors. Google Patents.
Exploratory
Physicochemical Profiling of 6-Bromo-7-fluoroisoquinolin-1-amine: A Technical Whitepaper on Solubility, Stability, and Pre-formulation Dynamics
Executive Summary 6-Bromo-7-fluoroisoquinolin-1-amine (CAS: 1938129-38-4) is a highly specialized, halogenated heterocyclic building block[1]. With a molecular weight of 241.06 g/mol , it serves as a critical intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Bromo-7-fluoroisoquinolin-1-amine (CAS: 1938129-38-4) is a highly specialized, halogenated heterocyclic building block[1]. With a molecular weight of 241.06 g/mol , it serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of plasma kallikrein inhibitors for treating conditions like diabetic macular edema and hereditary angioedema[2]. As a Senior Application Scientist, defining the physicochemical boundaries of this molecule is paramount. The dual-halogenation (C6-bromo, C7-fluoro) combined with the C1-primary amine creates a unique electronic environment that dictates its thermodynamic solubility and degradation kinetics. This whitepaper provides an in-depth, self-validating framework for profiling its solubility and stability[3].
Structural Causality: The Electronic and Steric Landscape
The isoquinoline core provides a rigid, planar, aromatic system, but its reactivity and physical properties are heavily modulated by its substituents:
The C1-Amine: Acts as the primary ionizable center. The lone pair on the exocyclic nitrogen can delocalize into the isoquinoline ring, reducing its basicity compared to aliphatic amines. However, it remains protonatable at low pH (gastric conditions), which is a critical lever for solubility enhancement.
The Halogen Substituents (C6-Br, C7-F): Fluorine at C7 exerts a strong inductive electron-withdrawing effect (-I) while providing minimal steric hindrance. Bromine at C6 adds significant lipophilicity and introduces a potential photolabile site[4]. Together, they deactivate the aromatic ring toward electrophilic attack, enhancing overall hydrolytic stability but complicating aqueous solubility due to high crystal lattice energy and hydrophobicity.
Thermodynamic Solubility Profile
Because of its lipophilic halogen substitutions, 6-Bromo-7-fluoroisoquinolin-1-amine exhibits classic "brick-dust" characteristics. Solubility is highly pH-dependent. At pH 1.2, protonation of the C1-amine disrupts the crystal lattice and facilitates ion-dipole interactions with water. At physiological pH (7.4), the molecule exists predominantly as a neutral free base, resulting in a dramatic drop in aqueous solubility[2].
Table 1: Physicochemical and Solubility Data Matrix
Acute toxicity (oral) and irritation due to reactive amine[3].
Chemical Stability and Forced Degradation Kinetics
A robust pre-formulation strategy requires understanding the molecule's weakest bonds.
Hydrolytic Stability: The electron-withdrawing halogens fortify the aromatic core against hydrolysis. The molecule remains stable across a wide pH range (pH 2-10) at room temperature[5].
Oxidative Stability: The electron-rich C1-amine and the endocyclic isoquinoline nitrogen are susceptible to N-oxidation when exposed to strong peroxides.
Photolytic Stability: The C-Br bond is the primary liability. Under intense UV/Vis irradiation, homolytic cleavage of the C-Br bond can generate aryl radicals, leading to dehalogenation or dimerization products[4].
Fig 1: Mechanistic degradation pathways of the halogenated isoquinoline core.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in control to prevent false positives/negatives.
Objective: Determine the equilibrium solubility of 6-Bromo-7-fluoroisoquinolin-1-amine across the gastrointestinal pH spectrum.
Mechanistic Rationale: Kinetic solubility (solvent-shift) often overestimates solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium by allowing the crystal lattice to fully interact with the aqueous medium over 24 hours.
Step-by-Step Methodology:
Preparation: Weigh 5.0 mg of the API (95% purity[1]) into three separate amber glass vials. (Causality: Amber glass prevents photolytic C-Br cleavage during the 24-hour incubation).
Buffer Addition: Add 1.0 mL of standardized buffers: Vial A (pH 1.2 HCl/KCl), Vial B (pH 4.5 Acetate), Vial C (pH 7.4 Phosphate).
Equilibration: Agitate vials on an orbital shaker at 300 rpm and 37.0 ± 0.5 °C for 24 hours. (Causality: 24 hours ensures the transition from kinetic dissolution to thermodynamic equilibrium).
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Self-Validation Step: Discard the first 0.2 mL of filtrate to account for active API adsorption to the filter membrane, preventing falsely low concentration readings.
Quantification: Analyze the filtrate via HPLC-UV at 254 nm. Calculate concentration against a 5-point calibration curve (0.01 - 1.0 mg/mL) prepared in methanol.
Objective: Map the degradation pathways and establish mass balance.
Mechanistic Rationale: By forcing the molecule to degrade by 10-20%, we can identify specific vulnerabilities without generating secondary degradation products that obscure the primary mechanism.
Step-by-Step Methodology:
Sample Preparation: Prepare a 0.5 mg/mL stock solution of the API in 50:50 Acetonitrile:Water to ensure complete baseline dissolution.
Stress Conditions:
Acid/Base: Add 0.1 N HCl or 0.1 N NaOH. Heat at 60 °C for 3 days.
Oxidation: Add 3% H₂O₂. Store at room temperature in the dark for 24 hours.
Photolysis: Expose to 1.2 million lux-hours and 200 watt-hours/m² UV light (ICH Q1B standard).
Quenching: Neutralize acid/base samples. Quench oxidative samples with sodium thiosulfate. (Causality: Quenching stops the reaction precisely at the target timepoint, preventing continued degradation in the autosampler).
Analysis & Mass Balance: Analyze via UPLC-MS/MS.
Self-Validation Step: The sum of the peak areas of the parent API and all degradants must equal 98-102% of the initial API peak area (Mass Balance). A loss of mass balance indicates the formation of volatile degradants or physical precipitation.
Fig 2: Integrated physicochemical profiling and self-validating analytical workflow.
Conclusion & Strategic Formulation Insights
The physicochemical profile of 6-Bromo-7-fluoroisoquinolin-1-amine dictates a highly specific handling and formulation strategy. Its basic C1-amine allows for salt screening (e.g., hydrochloride or mesylate salts) to drastically enhance dissolution in the stomach[2]. However, its high lipophilicity and photolabile C-Br bond require formulations that incorporate lipid-based delivery systems (to maintain solubility post-gastric emptying) and opaque packaging to ensure long-term shelf stability.
References
AChemBlock. 6-bromo-7-fluoroisoquinolin-1-amine 95% | CAS: 1938129-38-4. Retrieved from 1
Ambeed. 1938129-38-4 | 6-Bromo-7-fluoroisoquinolin-1-amine Safety & Properties. Retrieved from 3
Google Patents (WO2016083816A1). N-((heteroarylmethyl)-heteroaryl-carboxamide derivatives as plasma kallikrein inhibitors. Retrieved from 2
Journal of Hazardous Materials. Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Retrieved from 5
Organometallics (ACS Publications). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Retrieved from 4
Synthesis of 6-Substituted Isoquinolin-1-amine Derivatives: Application Notes & Protocols
Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic strategies, mechanistic rationale, and validated protocols for generating 6-substituted isoquinolin-1-amine scaffolds. Strat...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Synthetic strategies, mechanistic rationale, and validated protocols for generating 6-substituted isoquinolin-1-amine scaffolds.
Strategic Rationale in Drug Discovery
The isoquinolin-1-amine scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized for its profound application in targeting Rho-associated protein kinases (ROCK-I and ROCK-II)[1]. The unsubstituted 1-aminoisoquinoline core serves as a potent "hinge-binder" within the ATP-binding pocket of various kinases. The primary amine acts as a critical hydrogen bond donor to the kinase hinge region, while the endocyclic isoquinoline nitrogen functions as a hydrogen bond acceptor.
However, the bare core often lacks target selectivity and optimal pharmacokinetic (PK) properties. Fragment-based drug discovery (FBDD) campaigns have demonstrated that functionalizing the 6-position of the isoquinoline ring allows the molecule to project into the solvent-exposed region or adjacent hydrophobic pockets of the kinase[1][2]. This 6-substitution is the primary driver for optimizing binding affinity, tuning ROCK-1 vs. ROCK-2 selectivity, and improving in vivo efficacy[3].
Fragment-based drug discovery workflow for 6-substituted isoquinolin-1-amine ROCK inhibitors.
Synthetic Methodologies & Mechanistic Logic
To access 6-substituted isoquinolin-1-amines, medicinal chemists typically employ one of two orthogonal strategies, depending on the availability of starting materials and the stage of lead optimization.
Route A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
When generating a large library of derivatives for Structure-Activity Relationship (SAR) studies, late-stage functionalization is preferred. Starting from a commercially available or easily synthesized 6-bromoisoquinolin-1-amine , researchers can utilize palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups at the 6-position. This method relies on the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with a boronic acid, and reductive elimination.
Route B: De Novo Core Construction via Rh(III)-Catalyzed C–H Annulation
When the required bromo-precursor is unstable or unavailable, a de novo construction of the isoquinoline core is necessary. Recent advancements have highlighted the utility of Rh(III)-catalyzed C–H activation/annulation[4]. By reacting a 4-substituted benzamidine hydrochloride with a diazo compound (or iodonium ylide), the isoquinoline core is assembled in a single step. The benzamidine acts as an endogenous directing group, guiding the Rh(III) catalyst to activate the ortho C–H bond, followed by carbene insertion and subsequent annulation.
Rh(III)-catalyzed C-H activation and annulation cycle for 1-aminoisoquinoline synthesis.
Quantitative Data: SAR & Synthetic Yields
The table below summarizes the synthetic yields and biological activities of various 6-substituted isoquinolin-1-amines synthesized via the aforementioned routes, highlighting the impact of the 6-substituent on ROCK inhibition[1][5].
Compound
R-Group at 6-position
Primary Synthetic Route
Yield (%)
ROCK-1 IC₅₀ (nM)
ROCK-2 IC₅₀ (nM)
Core
Bromo (Starting Material)
N/A
N/A
>10,000
>10,000
Derivative 1
Phenyl
Suzuki-Miyaura
85%
450
500
Derivative 2
4-Pyridyl
Suzuki-Miyaura
78%
65
70
Derivative 3
3-Tolyl
Rh(III) Annulation
67%
120
140
Derivative 4
4-Methoxyphenyl
Rh(III) Annulation
59%
210
230
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure scientists can troubleshoot and adapt the methodology.
Protocol A: Synthesis of 6-(4-Pyridyl)isoquinolin-1-amine via Suzuki-Miyaura Coupling
Objective: To synthesize a highly potent ROCK inhibitor by appending a 4-pyridyl moiety to the 6-position of the isoquinolin-1-amine core.
Reagents:
6-bromoisoquinolin-1-amine (1.0 equiv, 1.0 mmol)
Pyridin-4-ylboronic acid (1.2 equiv, 1.2 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol)
K₂CO₃ (2.5 equiv, 2.5 mmol)
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
Solid Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromoisoquinolin-1-amine, pyridin-4-ylboronic acid, and K₂CO₃.
Causality: Charging all bench-stable solids before solvent addition minimizes the risk of atmospheric moisture interfering with the catalyst later.
Solvent Degassing: Add the 1,4-Dioxane/H₂O mixture to the flask. Sparge the solution with ultra-pure N₂ gas for 15 minutes.
Causality: Dissolved oxygen must be rigorously removed. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, which prematurely terminates the catalytic cycle and results in low yields.
Catalyst Introduction: Briefly open the flask under a positive flow of N₂ and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Seal the flask and flush the headspace with N₂.
Causality: The bidentate dppf ligand provides steric bulk that accelerates the reductive elimination step, which is often the rate-limiting step when forming sterically hindered biaryl bonds.
Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours.
In-Process Control (IPC) & Self-Validation: After 8 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS.
Validation: The protocol is self-validating if the LC-MS trace shows the complete disappearance of the 6-bromo starting material isotopic pattern (M+H ≈ 223/225 m/z) and the appearance of the product mass (M+H ≈ 222 m/z). If starting material remains, add an additional 0.02 equiv of catalyst.
Workup & Purification: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove palladium black, washing the pad with EtOAc (3 x 20 mL). Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5) to afford the product.
Protocol B: De Novo Synthesis via Rh(III)-Catalyzed C–H Annulation
Objective: To synthesize 6-methyl-3-phenylisoquinolin-1-amine directly from 4-methylbenzamidine hydrochloride[5].
Catalyst Activation: In a dry 10 mL reaction vial under N₂, combine[Cp*RhCl₂]₂ and AgNTf₂ in 2 mL of anhydrous methanol. Stir for 10 minutes at room temperature.
Causality: AgNTf₂ acts as a halide scavenger. It precipitates AgCl, thereby generating the highly electrophilic, active cationic Rh(III) species required to initiate C–H cleavage.
Substrate Addition: Add 4-methylbenzamidine hydrochloride and NaOAc to the vial.
Causality: NaOAc serves a dual purpose. It acts as a mild base to neutralize the hydrochloride salt (freeing the amidine directing group) and acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) step during C–H activation.
Carbene Precursor Addition: Dissolve the diazo compound in 3 mL of methanol and add it dropwise to the reaction mixture over 30 minutes using a syringe pump.
Causality: Slow addition keeps the steady-state concentration of the diazo compound low. This prevents unwanted diazo dimerization (homo-coupling) and strongly favors the insertion of the rhodium-carbene intermediate into the rhodacycle.
Reaction Execution: Heat the mixture to 80 °C for 8 hours.
In-Process Control (IPC) & Self-Validation: Monitor the consumption of the diazo compound via IR spectroscopy or TLC.
Validation: The disappearance of the strong N=N stretching frequency at ~2100 cm⁻¹ on the IR spectrum confirms the complete decomposition and insertion of the carbene intermediate.
Workup & Purification: Cool to room temperature, remove the solvent in vacuo, and partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine organic layers, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes:EtOAc 70:30) to yield the 6-substituted 1-aminoisoquinoline.
References
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters (2011).[Link]
Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters (2011).[Link]
Synthesis of N-Unsubstituted 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Activation/Annulation of Benzamidine Hydrochloride with Diazo Compounds. The Journal of Organic Chemistry (2026).[Link]
Recyclable Magnetic MOF-Catalyzed Synthesis of 1-Aminoisoquinolines and 6-Aminophenanthridines from 5-(2-Bromoaryl)tetrazoles and 1,3-Diketones under Microwave Irradiation. The Journal of Organic Chemistry (2024).[Link]
Application of 6-Bromo-7-fluoroisoquinolin-1-amine in Cancer Cell Lines: A Technical Guide
For Research Use Only. Authored by: Senior Application Scientist, Gemini Laboratories This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospect...
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective application of the novel small molecule, 6-Bromo-7-fluoroisoquinolin-1-amine, in cancer cell line-based research. We will explore its theoretical mechanism of action, provide detailed protocols for its evaluation, and present hypothetical data to guide experimental design.
Introduction and Scientific Rationale
6-Bromo-7-fluoroisoquinolin-1-amine is a halogenated isoquinoline derivative. The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including a variety of anti-cancer agents. The presence of bromine and fluorine atoms can significantly modulate the compound's physicochemical properties, such as membrane permeability and metabolic stability, and can also play a crucial role in its interaction with biological targets.
While specific biological data for 6-Bromo-7-fluoroisoquinolin-1-amine is not yet publicly available, its structural similarity to other known kinase inhibitors and DNA-interacting agents suggests its potential as an anti-proliferative agent. This guide is formulated based on established principles of small molecule inhibitor research in oncology.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 6-Bromo-7-fluoroisoquinolin-1-amine is presented in Table 1.
6-Bromo-7-fluoroisoquinolin-1-amine is a chemical compound intended for laboratory research use only. Standard safety protocols should be followed.[3]
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3]
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] Handle in a well-ventilated area or a chemical fume hood.[3]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Proposed Mechanism of Action (Hypothetical)
Based on the isoquinoline core structure, which is present in several topoisomerase inhibitors and kinase inhibitors, we hypothesize that 6-Bromo-7-fluoroisoquinolin-1-amine may exert its anti-cancer effects by targeting key enzymes involved in cell proliferation and survival.[6][7][8] A plausible, yet unverified, mechanism is the inhibition of a critical signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical signaling pathway inhibition by 6-Bromo-7-fluoroisoquinolin-1-amine.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-cancer properties of 6-Bromo-7-fluoroisoquinolin-1-amine in various cancer cell lines.
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.[9]
Reconstitution: Briefly centrifuge the vial of 6-Bromo-7-fluoroisoquinolin-1-amine to ensure all powder is at the bottom.
Solvent Selection: Based on its predicted properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[10]
Stock Concentration: Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.41 mg of the compound in 1 mL of DMSO.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[10]
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[11][12]
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
Compound Treatment: Prepare serial dilutions of 6-Bromo-7-fluoroisoquinolin-1-amine in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[13] Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or vehicle control (0.1% DMSO).
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Data:
Cell Line
IC₅₀ (µM)
MCF-7 (Breast Cancer)
8.5
HCT116 (Colon Cancer)
12.2
A549 (Lung Cancer)
15.8
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest.[11]
Cell Treatment: Seed cells in 6-well plates and treat with 6-Bromo-7-fluoroisoquinolin-1-amine at concentrations around the IC₅₀ value for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.[11]
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark at room temperature.
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Caption: Workflow for cell cycle analysis.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment: Treat cells as described for the cell cycle analysis.
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Conclusion and Future Directions
This application note provides a hypothetical yet scientifically grounded framework for investigating the anti-cancer potential of 6-Bromo-7-fluoroisoquinolin-1-amine. The proposed protocols are standard methods for the initial characterization of a novel small molecule inhibitor.[14] Should this compound demonstrate significant anti-proliferative activity, further studies would be warranted to elucidate its precise mechanism of action, including target identification and validation, and to assess its efficacy in more complex pre-clinical models.
References
Bio-protocol. (n.d.). Small-molecule inhibitors. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 15). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]
Zhang, et al. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]
Science Biochem. (n.d.). 6-bromo-7-fluoroisoquinolin-1-amine. Retrieved from [Link]
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Retrieved from [Link]
Pharmaffiliates. (n.d.). 6-Bromo-7-fluoroisoquinoline. Retrieved from [Link]
Okamura, T., et al. (2024, February 9). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]
Emami, L., et al. (2025, August 11). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Retrieved from [Link]
Bryskier, A. (1993). Fluoroquinolones: mechanisms of action and resistance. International Journal of Antimicrobial Agents. Retrieved from [Link]
MDPI. (2020, February 14). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]
ActiveBiopharma. (n.d.). Isoquinoline, 6-broMo-7-fluoro-. Retrieved from [Link]
Okamura, T., et al. (2024, February 9). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PubMed. Retrieved from [Link]
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. Retrieved from [Link]
ResearchGate. (2025, August 6). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Retrieved from [Link]
ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins. Retrieved from [Link]
MDPI. (2025, November 9). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. Retrieved from [Link]
ResearchGate. (2026, January 7). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Retrieved from [Link]
Application Notes & Protocols: 6-Bromo-7-fluoroisoquinolin-1-amine as a Privileged Scaffold in Medicinal Chemistry Workflows
Introduction: The Strategic Value of the Isoquinolin-1-amine Scaffold In the landscape of modern drug discovery, the isoquinoline core is a recurring motif in a multitude of biologically active agents, particularly withi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Isoquinolin-1-amine Scaffold
In the landscape of modern drug discovery, the isoquinoline core is a recurring motif in a multitude of biologically active agents, particularly within the domain of kinase inhibitors.[1] Its rigid, planar structure and nitrogen atom placement allow it to function as an effective mimic of the adenine hinge-binding region of ATP, a feature critical for competitive inhibition of kinases.[2] The compound at the center of this guide, 6-bromo-7-fluoroisoquinolin-1-amine, represents a highly refined and strategically functionalized building block designed for efficient and versatile use in medicinal chemistry campaigns.
This molecule is endowed with three key features that make it exceptionally valuable for researchers:
The 1-Amino Group: This primary amine serves as a crucial hydrogen-bond donor, often anchoring the molecule within the hinge region of a kinase active site. It also provides a vector for further chemical elaboration to enhance potency and selectivity.
The 6-Bromo Substituent: The bromine atom is not merely a placeholder. It is a highly versatile synthetic handle, primed for selective functionalization via modern cross-coupling methodologies. Its reactivity, significantly greater than that of the adjacent fluorine, allows for the precise and predictable introduction of diverse chemical functionalities.[3][4]
The 7-Fluoro Substituent: The judicious placement of a fluorine atom can profoundly influence a drug candidate's properties. Fluorine can enhance binding affinity through favorable electrostatic interactions, block sites of metabolic degradation, and modulate the pKa of nearby functional groups, thereby improving pharmacokinetic parameters like membrane permeability and oral bioavailability.[5]
This guide provides an in-depth exploration of 6-bromo-7-fluoroisoquinolin-1-amine, presenting not just protocols, but the underlying chemical logic that empowers researchers to leverage its full potential in their drug discovery workflows.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties and reactivity of this scaffold is fundamental to its effective deployment in synthesis.
Table 1: Key Properties of 6-Bromo-7-fluoroisoquinolin-1-amine
The primary utility of this compound stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-halogen (C-X) bond strength is the determining factor in the rate-limiting oxidative addition step. The C-Br bond is significantly weaker and thus more susceptible to cleavage by a palladium(0) catalyst than the robust C-F bond.[3] This provides a predictable and selective pathway for functionalizing the C6 position while leaving the C7 fluorine untouched.
Caption: Selective activation of the C-Br bond over the C-F bond.
Core Application Workflow: Synthesis of Kinase Inhibitors
The most prominent application of 6-bromo-7-fluoroisoquinolin-1-amine is as a foundational scaffold for kinase inhibitors. The general workflow involves leveraging the C6-bromo position as an anchor point for diversification, introducing moieties that can occupy the solvent-exposed region of the ATP binding pocket to enhance potency and selectivity.
Caption: General workflow for diversifying the core scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the formation of a carbon-carbon bond at the 6-position, a common strategy to introduce aryl or heteroaryl groups that can interact with regions outside the primary hinge-binding site.
Objective: To couple a representative arylboronic acid to the 6-position of the isoquinoline core.
Reaction vessel (e.g., microwave vial or Schlenk flask)
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 6-bromo-7-fluoroisoquinolin-1-amine (1.0 mmol, 241.06 mg).
Reagent Addition: Sequentially add the arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
Rationale (Expertise & Experience): Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the crucial oxidative addition step and stabilizes the catalytic intermediate, preventing catalyst decomposition and often leading to higher yields.[4] K₂CO₃ is the base required to activate the boronic acid for the transmetalation step.[9]
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen, which can deactivate the palladium catalyst.
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, e.g., 4 mL dioxane, 1 mL water) via syringe.
Rationale (Trustworthiness): Anhydrous solvents are critical to prevent quenching of reactive intermediates. Degassing removes dissolved oxygen. The presence of some water is often beneficial in Suzuki couplings as it can aid in dissolving the base and facilitating the catalytic cycle.[9]
Reaction: Heat the reaction mixture to 90-110 °C and stir for 4-16 hours. Reaction progress should be monitored by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-7-fluoroisoquinolin-1-amine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol enables the formation of a carbon-nitrogen bond, introducing amine functionalities that can serve as key pharmacophoric elements or provide alternative hydrogen bonding patterns.
Objective: To couple a representative secondary amine to the 6-position of the isoquinoline core.
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 mmol) to a dry reaction vessel with a stir bar.
Rationale (Expertise & Experience): NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the amine coupling partner. It is highly air- and moisture-sensitive, necessitating handling under an inert atmosphere.[3]
Rationale (Trustworthiness): Pd₂(dba)₃ is a common and reliable source of Pd(0). Xantphos is a "bite-angle" ligand that is particularly effective for C-N cross-coupling, as it promotes the reductive elimination step to form the final product and prevents β-hydride elimination side reactions.[4]
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the secondary amine (1.2 mmol) via syringe.
Reaction: Seal the vessel and heat the mixture to 100-110 °C for 8-24 hours. Monitor the reaction progress by LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-7-fluoroisoquinolin-1-amine derivative.
Concluding Remarks
6-Bromo-7-fluoroisoquinolin-1-amine is more than a mere chemical reagent; it is a sophisticated discovery tool. The orthogonal reactivity of its halogen substituents, combined with the strategic placement of the 1-amino group, provides a reliable and efficient platform for the rapid generation of diverse chemical libraries. The protocols outlined herein are robust starting points, validated by the fundamental principles of organic chemistry. By understanding the causality behind each reagent and step, researchers can confidently adapt and optimize these workflows to accelerate their pursuit of novel therapeutics, particularly in the competitive field of kinase inhibitor development.
Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
Okamura, T., et al. (2021). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PMC. [Link]
Okamura, T., et al. (2021). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PubMed. [Link]
Cigler, M., et al. (2017). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC. [Link]
Prodrug forms of kinase inhibitors and their use in therapy.
Fernandes, M. A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG Principal. [Link]
Salgado, G. C. M., & Pliego, J. R. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
Wang, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
6-bromo-7-fluoro-3-methylquinolin-2-amine — Chemical Substance Information. NextSDS. [Link]
Darses, B., et al. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC. [Link]
Nardi, M., et al. (2014). Aqueous MW eco-friendly protocol for amino group protection. RSC Publishing. [Link]
Improving yield of 6-Bromo-7-fluoroisoquinolin-1-amine synthesis
Welcome to the Technical Support Center for advanced pharmaceutical intermediate synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 6-Bromo-7-f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced pharmaceutical intermediate synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 6-Bromo-7-fluoroisoquinolin-1-amine (CAS: 1938129-38-4), a critical building block frequently utilized in the development of plasma kallikrein inhibitors and other targeted therapeutics.
Below, you will find a mechanistic breakdown of the synthesis workflow, troubleshooting FAQs for common bottlenecks, quantitative condition screening, and self-validating experimental protocols.
Synthesis Workflow & Mechanistic Bottlenecks
Fig 1: Comparative synthesis pathways for 6-Bromo-7-fluoroisoquinolin-1-amine.
Troubleshooting FAQs
Q1: Our baseline synthesis following standard literature procedures yields less than 10% of the final product. Why is the amination step so inefficient?A1: According to established pharmaceutical patents 1, the conversion of 6-bromo-1-chloro-7-fluoroisoquinoline using typical methanolic ammonia procedures yields approximately 5.5%. This abysmal yield is driven by competing side reactions. The 7-fluoro substituent is highly electronegative, activating the adjacent positions for unwanted nucleophilic aromatic substitution (SNAr). Furthermore, under the high-pressure and high-temperature conditions typically required for direct amination with NH3, the 1-chloro intermediate frequently hydrolyzes back to the thermodynamically stable 6-bromo-7-fluoro-2H-isoquinolin-1-one due to trace water.
Q2: How can we suppress these side reactions and improve the amination yield?A2: To bypass the harsh conditions of direct amination, you must shift from a brute-force SNAr to a sterically controlled, alkaline-metal-promoted amination 2. Using Lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate provides a bulky nucleophile that selectively attacks the highly electrophilic C1 position. The steric bulk of the trimethylsilyl (TMS) groups prevents off-target SNAr at the sterically hindered C6-bromo or C7-fluoro positions. Following the coupling, a mild acidic workup cleaves the TMS groups to reveal the primary amine.
Q3: We are also experiencing variable yields in the precursor chlorination step. How can we drive the conversion of the isoquinolin-1-one to the 1-chloro intermediate to completion?A3: Chlorination using neat Phosphorus oxychloride (POCl3) often stalls due to poor solubility of the starting material and the slow formation of the active electrophile. Adding a catalytic amount of N,N-Dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate (chloromethyleneiminium ion), which is significantly more reactive than POCl3 alone. This modification reduces the required reaction time from 24 hours to 4-6 hours, minimizing thermal degradation.
Quantitative Condition Screening
The following table summarizes the quantitative data across different amination methodologies to highlight the superiority of the alkaline-metal-promoted route.
Method
Reagents & Solvent
Temperature & Time
Yield (%)
Mechanistic Observation
Literature Baseline
NH3 in MeOH
100 °C, 18 h
5.5%
High thermal degradation; competitive hydrolysis back to isoquinolin-1-one.
Buchwald-Hartwig
Benzophenone imine, Pd(OAc)2, BINAP
90 °C, 12 h
68.0%
Requires expensive Pd catalyst; two-step process (coupling + acidic deprotection).
Alkaline-Metal Promoted
LiHMDS in Dioxane
120 °C, 24 h
>75.0%
Bulky nucleophile prevents SNAr at C7; single-step amination after acidic workup.
Validated Experimental Protocols
Protocol A: Optimized Chlorination to 6-Bromo-1-chloro-7-fluoroisoquinoline
Causality: The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the tautomeric lactim hydroxyl group into a good leaving group, driving the chlorination forward.
Setup: Charge a dry, round-bottom flask with 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv) under an inert argon atmosphere.
Reagent Addition: Add neat POCl3 (10.0 equiv) to the flask, followed by 3-4 drops of anhydrous DMF (catalytic).
Reaction: Attach a reflux condenser and heat the mixture to 105 °C for 4-6 hours.
Self-Validation Checkpoint: Before quenching, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material (m/z 242) should be completely absent, replaced by a sharp peak at m/z 260/262 (characteristic 1:1 isotopic pattern for 1-chloro-6-bromo). If m/z 242 persists, add an additional 0.1 equiv of DMF and reflux for 2 more hours.
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully pour the residue over crushed ice and neutralize with saturated aqueous NaHCO3. Extract with Dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate to afford the intermediate.
Protocol B: Alkaline-Metal-Promoted Amination to 6-Bromo-7-fluoroisoquinolin-1-amine
Causality: LiHMDS acts as a strong, bulky nucleophile. Its steric bulk directs attack exclusively to the highly activated C1 position, while the non-aqueous conditions completely eliminate the hydrolysis side-reaction seen in traditional aqueous/methanolic ammonia methods.
Setup: Under an inert atmosphere (N2 or Ar), charge a dry Schlenk flask with 6-bromo-1-chloro-7-fluoroisoquinoline (1.0 equiv).
Solvent & Reagent: Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M. Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.5 equiv) dropwise at room temperature.
Reaction: Seal the flask and heat the reaction mixture to 120 °C for 24 hours.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. Look for the intermediate bis-silylated amine, which will appear at m/z 385 (for 79Br). Do not proceed to the quench step until the starting material (m/z 260) is completely consumed. Note: The final product (m/z 241) will NOT appear until the acidic workup step.
Deprotection & Workup: Cool to room temperature. Quench the reaction by adding 1M HCl (aq) and stir for 30 minutes at room temperature. This step is mechanistically critical as it hydrolyzes the N-TMS groups to yield the free primary amine.
Final Validation: Verify completion of the deprotection by observing the shift from m/z 385 to m/z 241 via LC-MS. Basify the aqueous layer with saturated NaHCO3 to pH 8-9, extract with EtOAc (3x), dry over Na2SO4, and purify via flash chromatography (DCM:MeOH) to yield the target compound.
References
Title: WO2016083816A1 - N-((heteroarylmethyl)
Title: Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines
Source: The Journal of Organic Chemistry - ACS Publications
URL
Technical Support Center: Optimizing Reaction Conditions for Isoquinoline-1-amine Synthesis
Welcome to the Technical Support Center for the synthesis of isoquinoline-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to nav...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of isoquinoline-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the common challenges encountered during the synthesis of this critical heterocyclic building block. Here, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction conditions, troubleshoot common issues, and achieve high-yielding, clean conversions.
Introduction: The Synthetic Challenge
Isoquinoline-1-amine is a valuable scaffold in medicinal chemistry and materials science. While several synthetic routes exist, achieving high yields and purity can be challenging due to the electronic nature of the isoquinoline ring system. The nitrogen atom in the ring deactivates the C1 position towards certain transformations while activating it for others, such as nucleophilic aromatic substitution. This guide will focus on the most prevalent and effective methods for its synthesis, primarily the Chichibabin reaction and the Buchwald-Hartwig amination, offering detailed troubleshooting for each.
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Chichibabin Reaction for Isoquinoline-1-amine
The Chichibabin reaction is a classical and direct method for the amination of N-heterocycles. In the case of isoquinoline, the reaction with sodium amide (NaNH₂) proceeds at the C1 position.[1]
Question 1: My Chichibabin reaction is resulting in a low yield of isoquinoline-1-amine. What are the likely causes?
Answer: Low yields in the Chichibabin amination of isoquinoline can stem from several factors. The reaction is highly sensitive to reaction conditions.
Suboptimal Temperature: The reaction requires elevated temperatures, typically in the range of 100-130°C in solvents like toluene or xylene.[2] Insufficient temperature will lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.
Moisture Contamination: Sodium amide is extremely sensitive to moisture. Any water present in the reaction will quench the sodium amide, reducing its effective concentration and hindering the reaction. Ensure all glassware is oven-dried and the solvent is anhydrous.
Poor Quality of Sodium Amide: The quality of sodium amide is crucial. Old or improperly stored sodium amide may have decomposed, leading to lower reactivity. It is often preferable to use freshly prepared or commercially available high-purity sodium amide.
Inefficient Mixing: The reaction is often heterogeneous. Efficient stirring is necessary to ensure good contact between the isoquinoline and sodium amide.
Question 2: I am observing the formation of a significant amount of dark, tarry material in my Chichibabin reaction. How can I minimize this?
Answer: Tar formation is a common issue in high-temperature reactions like the Chichibabin synthesis and is often indicative of side reactions or decomposition.
Control the Temperature: As mentioned, avoid excessive temperatures. A controlled heating mantle with a thermocouple is recommended over an oil bath for better temperature regulation.
Reaction Time: Prolonged reaction times at high temperatures can lead to the degradation of both the starting material and the product. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Inert Atmosphere: While the reaction itself generates hydrogen gas, ensuring a thoroughly inert atmosphere (e.g., argon or nitrogen) at the start can help prevent oxidative side reactions that may contribute to tar formation.
Question 3: Can I use a different aminating agent besides sodium amide?
Answer: While sodium amide is the most common reagent, other metal amides like potassium amide (KNH₂) can also be used. Potassium amide is more soluble in liquid ammonia, which can be used as a solvent for a lower-temperature version of the reaction. However, this requires specialized equipment for handling liquid ammonia. For primary alkylamines, a combination of sodium hydride (NaH) and a catalytic amount of an iodide salt has been shown to be effective for the amination of pyridines and may be applicable to isoquinoline.[3]
Buchwald-Hartwig Amination for Isoquinoline-1-amine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] For the synthesis of isoquinoline-1-amine, this typically involves the coupling of a 1-haloisoquinoline (e.g., 1-chloroisoquinoline) with an ammonia equivalent.
Question 4: My Buchwald-Hartwig amination of 1-chloroisoquinoline is not proceeding to completion. What are the key parameters to optimize?
Answer: Incomplete conversion in the Buchwald-Hartwig amination of an electron-deficient heterocycle like 1-chloroisoquinoline can be a complex issue. Several factors can be at play:
Catalyst and Ligand Choice: This is the most critical parameter. The choice of palladium precatalyst and phosphine ligand is highly substrate-dependent. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred. Ligands like XPhos, SPhos, or RuPhos can be effective as they promote the formation of the active monoligated palladium species and facilitate the challenging oxidative addition step.[6]
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though they may require higher reaction temperatures or longer reaction times.
Solvent: The solvent can significantly influence the reaction outcome. Anhydrous, degassed solvents are essential. Toluene and 1,4-dioxane are commonly used. For some systems, polar aprotic solvents like DMF can be effective, but care must be taken as they can sometimes interfere with the catalyst.
Catalyst Poisoning: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[6] Using bulky ligands can sterically hinder this coordination.
Question 5: I am using an ammonia equivalent, but the reaction is still not working well. What are some common issues with ammonia surrogates?
Answer: Direct coupling with ammonia gas is challenging due to its low solubility and tendency to bind strongly to the palladium catalyst.[4] Therefore, ammonia equivalents are often used.
Benzophenone Imine: This is a common ammonia surrogate. After the coupling reaction, the resulting imine is hydrolyzed under acidic conditions to yield the primary amine. Incomplete hydrolysis can be a source of low yield.
Lithium Bis(trimethylsilyl)amide (LiHMDS): This can also serve as an ammonia equivalent. The silyl groups are removed during aqueous workup. The quality and handling of LiHMDS are critical as it is highly moisture-sensitive.
Question 6: How can I effectively monitor the progress of my Buchwald-Hartwig amination?
Answer: Monitoring the reaction is crucial for optimization.
TLC Analysis: Thin-layer chromatography is a quick and easy way to get a qualitative sense of the reaction's progress.
GC-MS or LC-MS Analysis: For more quantitative analysis, taking small aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS or LC-MS is recommended. This will allow you to accurately determine the consumption of starting materials and the formation of the product. Remember to quench the aliquot immediately in a suitable solvent to stop the reaction before analysis.
Purification of Isoquinoline-1-amine
Question 7: I am having difficulty purifying isoquinoline-1-amine by column chromatography on silica gel. The compound seems to be sticking to the column.
Answer: This is a very common problem when purifying basic amines on standard silica gel.[7][8] The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine, leading to peak tailing, poor separation, and sometimes irreversible adsorption.[9]
Here are several strategies to overcome this:
Use a Basic Modifier in the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the mobile phase can help to "cap" the acidic silanol groups and improve the elution of the basic amine.[7]
Amine-Functionalized Silica Gel: Using a pre-treated, amine-functionalized silica gel is a highly effective solution. This stationary phase has a less acidic surface, which minimizes the strong interactions with the basic product.[7]
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography can be a good alternative. A C18 column with a mobile phase of water and acetonitrile or methanol is typically used. Adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by protonating the amine.[9]
Salt Formation and Filtration: If the product is a solid, you can try to form a salt (e.g., hydrochloride salt) by treating a solution of the crude product with HCl. The salt may precipitate and can be collected by filtration, often in a much purer form.
Optimized Reaction Conditions
The following table provides a summary of typical starting conditions for the synthesis of isoquinoline-1-amine. These should be considered as starting points for your own optimization.
Parameter
Chichibabin Reaction
Buchwald-Hartwig Amination
Starting Material
Isoquinoline
1-Chloroisoquinoline
Reagent
Sodium Amide (NaNH₂)
Ammonia Equivalent (e.g., Benzophenone Imine)
Catalyst
None
Pd Precatalyst (e.g., Pd₂(dba)₃, G3-XPhos)
Ligand
None
Bulky Phosphine (e.g., XPhos, SPhos)
Base
-
NaOtBu, Cs₂CO₃, or K₃PO₄
Solvent
Toluene or Xylene (anhydrous)
Toluene or 1,4-Dioxane (anhydrous, degassed)
Temperature
110-130 °C
80-110 °C
Atmosphere
Inert (Argon or Nitrogen)
Inert (Argon or Nitrogen)
Experimental Protocols
Protocol 1: Chichibabin Amination of Isoquinoline
This protocol is a general procedure and should be adapted based on your specific experimental setup and safety protocols.
Glassware Preparation: Oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Allow to cool under a stream of nitrogen.
Reagent Addition: To the flask, add isoquinoline (1.0 equiv.) and anhydrous toluene.
Reaction Initiation: While stirring, carefully add sodium amide (1.5-2.0 equiv.) in portions. The reaction mixture will typically turn reddish-brown.
Reaction: Heat the mixture to reflux (around 110 °C for toluene) and maintain for 4-6 hours. Monitor the reaction by TLC (a common eluent is ethyl acetate/hexane with 1% triethylamine).
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography using silica gel with a mobile phase containing a basic modifier (e.g., hexane/ethyl acetate/triethylamine gradient).
Protocol 2: Buchwald-Hartwig Amination of 1-Chloroisoquinoline
This protocol is a general starting point and requires optimization based on the specific ligand and precatalyst used.
Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Allow to cool under a stream of argon.
Reagent Addition: To the flask under an argon atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the phosphine ligand (if not using a precatalyst), the base (e.g., NaOtBu, 1.5 equiv.), and the ammonia equivalent (e.g., benzophenone imine, 1.2 equiv.).
Substrate and Solvent Addition: Add 1-chloroisoquinoline (1.0 equiv.) followed by anhydrous, degassed toluene via syringe.
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
Work-up and Hydrolysis: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting imine is then hydrolyzed by stirring with aqueous HCl to yield the desired primary amine.
Purification: After neutralization, extract the product and purify by column chromatography as described in Protocol 1.
Visualizing Reaction Mechanisms and Workflows
Chichibabin Reaction Mechanism
Caption: The mechanism of the Chichibabin reaction on isoquinoline.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
Chen, J., et al. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 11(45), 28206-28229.
Dao, Q., et al. (2021). Synthesis of 1-aminoisoquinolines via a copper-catalyzed domino reaction of 5-(2-bromoaryl)tetrazoles with 1,3-dicarbonyl compounds. New Journal of Chemistry, 45(2), 653-657.
Li, J., et al. (2025). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. Organic Letters, 27(11), 2786-2791.
Chichibabin Reaction. (n.d.). In Grokipedia. Retrieved from [Link]
Isoquinoline Synthesis. (n.d.). Retrieved from [Link]
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. PMC.
Biotage. (2023, January 19). Is there an easy way to purify organic amines?
BenchChem. (2026).
Li, X., et al. (2011). An efficient route to 1-aminoisoquinolines via AgOTf-catalyzed reaction of 2-alkynylbenzaldoxime with amine. Organic & Biomolecular Chemistry, 9(17), 5944-5947.
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
Biotage. (2023, February 10).
Pawar, S. S., & Ashok, Y. (2020). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. RSC Advances, 10(13), 7748-7757.
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU.
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
BenchChem. (2025).
Modified chichibabin reaction, and novel pyridine derivatives. (n.d.).
Chichibabin Reaction. (n.d.). Slideshare.
Chichibabin reaction. (n.d.). In Wikipedia. Retrieved from [Link]
Buchwald-Hartwig amination. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
BenchChem. (2026).
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene.
Product Class 5: Isoquinolines. (n.d.).
Buchwald-Hartwig amination. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (2014, January 7). Journal of the American Chemical Society.
Palladium‐Catalyzed Amination of Aryl Halides. (n.d.).
Specific Solvent Issues with Buchwald-Hartwig Amin
Strategies for the synthesis of functionalized isoquinolin‐1(2H)
Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. (2009, August 20).
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC.
BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (n.d.). PMC.
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2025, October 15).
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019, November 27). PMC.
Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (2025, January 15). MDPI.
Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. (2016, July 15). Macmillan Group - Princeton University.
Synthesis and Reactions of Some Isoquinoline Deriv
Technical Support Center: Synthesis of Functionalized Isoquinolines
Welcome to the Technical Support Center for the synthesis of functionalized isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and trou...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of functionalized isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshoot common pitfalls encountered during the synthesis of this critical heterocyclic scaffold. Isoquinoline and its derivatives are central to numerous natural products and pharmaceuticals, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3] This resource provides a structured, in-depth analysis of common synthetic challenges in a question-and-answer format, moving beyond simple protocols to explain the "why" behind experimental choices.
Section 1: Troubleshooting Guide for Classical Isoquinoline Syntheses
The classical methods for isoquinoline synthesis, while foundational, often present specific challenges that can lead to low yields or complete reaction failure.[1] This section addresses common issues encountered in the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for constructing 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be oxidized to the corresponding isoquinoline.[4][5] It is an intramolecular electrophilic aromatic substitution that is highly sensitive to reaction conditions.[4][5]
Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the likely causes?
A1: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, meaning that electron-withdrawing groups on the aromatic ring will significantly hinder the cyclization.[4] The reaction is most effective with electron-donating groups present.[4][6]
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[4][7] A combination of P₂O₅ in refluxing POCl₃ is often more effective for such cases.[6][7]
Side Reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[4][8] This is particularly prevalent when the resulting styrene is highly conjugated.[4][8]
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. Overheating or prolonged reaction times can lead to decomposition and tar formation.[4][7]
Troubleshooting Workflow for Low Yield in Bischler-Napieralski Reaction:
Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski reaction.
Q2: My reaction mixture has turned into a thick, unmanageable tar. What happened and can it be salvaged?
A2: Tar formation is a common issue in the Bischler-Napieralski reaction, often resulting from polymerization and decomposition at high temperatures or with prolonged reaction times.[7]
Prevention is Key: Carefully control the reaction temperature, with a gradual increase to the desired temperature being beneficial.[7] Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent overheating and decomposition.[4][7]
Salvage (with caution): If a tar has formed, salvaging the product can be difficult. You can attempt to dissolve the crude mixture in a large volume of a suitable solvent and attempt purification, but yields will likely be very low. The primary focus should be on optimizing the reaction to prevent tar formation in the first place.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from a β-arylethylamine and an aldehyde or ketone.[9] The reaction is acid-catalyzed and proceeds through an electrophilic iminium ion intermediate.[10]
Q3: I am getting a low yield in my Pictet-Spengler reaction. What are the common culprits?
A3: Low yields in the Pictet-Spengler reaction can arise from several factors:
Insufficiently Acidic Catalyst: The reaction relies on the formation of an electrophilic iminium ion, which is promoted by an acid catalyst.[10] If the catalyst is not acidic enough, the reaction will be slow or may not proceed at all.
Decomposition of Starting Materials: Some starting materials, particularly tryptophan derivatives, can be sensitive to harsh acidic conditions and high temperatures.[10]
Poor Quality Reagents: Impurities in the aldehyde or solvent can interfere with the reaction.[10] Water, in particular, can hydrolyze the iminium ion intermediate.[10]
Steric Hindrance: Bulky substituents on the β-arylethylamine or the carbonyl compound can slow down the reaction.[10]
Q4: I am observing a mixture of diastereomers in my Pictet-Spengler product. How can I improve the diastereoselectivity?
A4: The diastereoselectivity of the Pictet-Spengler reaction is influenced by kinetic versus thermodynamic control.[11]
Kinetic Control (Favors cis product): This is typically achieved at lower temperatures and with shorter reaction times.[11] The cis product is often formed faster.
Thermodynamic Control (Favors trans product): This is favored at higher temperatures and with longer reaction times, allowing the initial product to equilibrate to the more stable trans diastereomer.[11]
Control
Temperature
Reaction Time
Typical Product
Kinetic
Lower (e.g., 0 °C to -78 °C)
Shorter
cis
Thermodynamic
Higher (e.g., reflux)
Longer
trans
Experimental Protocol for Enhancing Diastereoselectivity:
Temperature Optimization: First, try running the reaction at a lower temperature to favor the kinetic product or a higher temperature for the thermodynamic product.[11]
Solvent Screening: The polarity of the solvent can significantly impact the transition state energies. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).[11]
Catalyst Variation: The strength and type of acid catalyst can have a profound effect. Compare the results with both Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂).[11]
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[12][13] The reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[14][15]
Q5: My Pomeranz-Fritsch reaction has a low yield. What should I investigate?
A5: Low yields in the Pomeranz-Fritsch synthesis are a common challenge and can be attributed to several factors:
Incomplete Schiff Base Formation: The initial condensation to form the Schiff base is an equilibrium-driven step. Ensure anhydrous conditions to favor imine formation; using a Dean-Stark apparatus to remove water can be beneficial.[16]
Substituent Effects: Electron-donating groups on the benzaldehyde ring facilitate the cyclization, while electron-withdrawing groups can significantly decrease the yield or cause the reaction to fail.[14][16]
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. While concentrated sulfuric acid is traditional, it can lead to charring.[16] Alternative catalysts like polyphosphoric acid (PPA) may provide better results.[16]
Q6: I am observing a significant amount of an oxazole byproduct. How can I minimize its formation?
A6: Oxazole formation is a major competing pathway in the Pomeranz-Fritsch reaction.[16] It arises from an alternative cyclization of an intermediate. To minimize oxazole formation, careful optimization of the acid catalyst and reaction temperature is necessary. Exploring different acid catalysts and running the reaction at the lowest effective temperature can help favor the desired isoquinoline product.
Section 2: Frequently Asked Questions (FAQs)
Q7: What are some of the "greener" alternatives to the classical isoquinoline synthesis methods?
A7: Traditional methods often rely on harsh conditions and toxic reagents.[17] Modern approaches focus on sustainability and include:
Microwave-assisted synthesis: This can lead to faster reaction rates, higher yields, and fewer side products.[17]
Transition-metal-free catalysis: Utilizing catalysts like Nafion® NR50 can provide an eco-friendly route to isoquinolines.[17][18]
Photoredox catalysis: This approach uses light to drive the reaction under mild, metal-free conditions.[17][19]
Q8: I am having difficulty purifying my functionalized isoquinoline. What are some common strategies?
A8: The basic nature of the isoquinoline nitrogen can be exploited for purification.
Acid-Base Extraction: If the product is basic, an acid-base extraction can be a very effective purification step.[4]
Column Chromatography: This is a standard method, but for non-polar halo-isoquinolines that have solubility issues, dry loading onto silica gel can be beneficial.[20]
Crystallization: For solid products, recrystallization can be a highly effective method for obtaining high-purity material.[21]
Salt Precipitation: For basic isoquinolines, dissolving the crude product in a solvent like DCM and adding HCl in ether can precipitate the HCl salt, which can then be filtered and neutralized to obtain the pure free base.[20]
Q9: What are some of the key modern methods for isoquinoline synthesis that offer advantages over classical approaches?
A9: Modern methods often provide milder reaction conditions, greater functional group tolerance, and improved efficiency. Key examples include:
Transition-metal-catalyzed C-H activation/annulation: These methods are highly atom-economical and allow for the late-stage diversification of complex molecules.[19]
Alkyne annulations: These reactions provide a powerful route to substituted isoquinolines.[19]
Sequential Cyclization/Cross-Coupling Reactions: This strategy allows for the synthesis of highly functionalized isoquinolines by combining the formation of the isoquinoline core with subsequent palladium-catalyzed cross-coupling reactions.[3]
Technical Support Center: Interpreting Ambiguous Results from 6-Bromo-7-fluoroisoquinolin-1-amine Experiments
Welcome to the technical support center for 6-Bromo-7-fluoroisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chemical building b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 6-Bromo-7-fluoroisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chemical building block. Here, we address common challenges and ambiguous experimental results, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your research.
Section 1: Understanding the Compound
6-Bromo-7-fluoroisoquinolin-1-amine is a halogenated heterocyclic aromatic amine.[1] Its unique structure, featuring bromine and fluorine substituents, offers distinct chemical properties valuable in medicinal chemistry and organic synthesis.[1] The bromine atom provides a reactive site for cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds.[1][2]
Core Properties of 6-Bromo-7-fluoroisoquinolin-1-amine
Section 2: Troubleshooting Common Synthetic Reactions
The presence of both a bromine and a fluorine atom, along with an amine group, on the isoquinoline core can lead to complex reactivity and sometimes ambiguous results. This section will address common issues in key synthetic transformations.
FAQ 1: My Suzuki-Miyaura cross-coupling reaction with 6-Bromo-7-fluoroisoquinolin-1-amine is giving low to no yield. What are the likely causes and how can I troubleshoot it?
Low or no yield in Suzuki-Miyaura coupling reactions is a frequent challenge, often stemming from issues with catalyst activity, substrate stability, or reaction conditions.[5]
Potential Causes & Troubleshooting Steps:
Catalyst Deactivation: Palladium catalysts can deactivate through the formation of palladium black, especially in the presence of oxygen.[5]
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[5] All solvents and reagents should be thoroughly degassed prior to use.[5]
Boronic Acid/Ester Instability: Protodeboronation, the hydrolysis of the boronic acid to the corresponding arene, is a common side reaction, particularly under harsh basic conditions or at elevated temperatures.[5]
Solution: Consider using anhydrous conditions where possible, or switch to more stable boronate esters.[5] Using a milder base or lowering the reaction temperature can also mitigate this issue.[5]
Poor Solubility: The limited solubility of either the isoquinoline starting material or the boronic acid reagent can hinder the reaction.[6]
Solution: Experiment with different solvent systems. While toluene and THF are common, sometimes a co-solvent like water or DMF can improve solubility.[6] For highly insoluble substrates, using a different catalyst system with bulky phosphine ligands, such as those developed by the Buchwald group, may be beneficial.[6]
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the isoquinoline ring can impact the oxidative addition step of the catalytic cycle.[7]
Solution: If you suspect electronic effects are impeding the reaction, trying a different palladium catalyst or ligand may be necessary. Buchwald ligands and trialkyl phosphines can accelerate oxidative addition.[7]
Experimental Workflow for Optimizing Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
FAQ 2: I am observing unexpected side products in my reaction. How can I identify them and prevent their formation?
The formation of side products can complicate purification and reduce the yield of your desired compound. Common side reactions include homocoupling of the boronic acid and dehalogenation of the starting material.[5]
This can be catalyst or ligand-dependent. Screening different catalyst systems may be necessary.
Analytical Workflow for Side Product Identification:
Caption: Analytical workflow for identifying reaction side products.
Section 3: Interpreting Ambiguous Spectroscopic Data
The unique combination of nitrogen, bromine, and fluorine atoms in 6-Bromo-7-fluoroisoquinolin-1-amine can lead to complex NMR spectra and mass spectrometry fragmentation patterns.
FAQ 3: My ¹⁹F NMR spectrum shows unexpected peaks or splitting patterns. What could be the cause?
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and large chemical shift range.[8][9] However, long-range couplings and environmental effects can lead to complex spectra.[10]
Potential Causes of Ambiguous ¹⁹F NMR Spectra:
Long-Range Couplings: Fluorine can couple to protons over several bonds, leading to complex splitting patterns that may be difficult to interpret.[10]
Troubleshooting: Running a ¹H-decoupled ¹⁹F NMR experiment can simplify the spectrum by removing these couplings. Additionally, 2D NMR experiments like ¹H-¹⁹F HETCOR can help to assign these long-range correlations.
Solvent Effects: The chemical shift of the fluorine atom can be sensitive to the solvent used for the NMR experiment.
Troubleshooting: Ensure you are using a consistent and appropriate deuterated solvent. If comparing spectra, make sure they were acquired in the same solvent.
Presence of Isomers: If your synthesis can lead to isomeric products, you may see multiple fluorine signals. For example, incomplete regioselectivity in a reaction could result in a mixture of isomers with distinct ¹⁹F chemical shifts.
Troubleshooting: Carefully analyze your reaction mechanism for the possibility of forming isomers. Chromatographic separation followed by individual NMR analysis may be necessary.
FAQ 4: The mass spectrum of my product shows an unusual fragmentation pattern. How can I interpret it?
Mass spectrometry of halogenated compounds can be complex due to isotopic patterns and characteristic fragmentation pathways.[11]
Key Considerations for Interpreting the Mass Spectrum:
Isotopic Pattern of Bromine: A compound containing one bromine atom will exhibit two peaks of nearly equal intensity for the molecular ion (M and M+2).[11] This is a key diagnostic feature.
Fragmentation Pathways:
Loss of Halogen: A common fragmentation pathway is the loss of a halogen radical.[11] In this case, you may observe fragments corresponding to the loss of Br• or F•.
Loss of NH₂: For isoquinoline alkaloids, the loss of the amine group can be a characteristic fragmentation pattern.[12][13]
Ring Cleavage: The isoquinoline ring system can also undergo cleavage, leading to a variety of fragment ions.[12]
Troubleshooting Ambiguous Mass Spectra:
Issue
Potential Cause
Recommended Action
Molecular ion not observed
The molecular ion may be unstable and fragment readily.
Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.[11]
Complex fragmentation pattern
Multiple fragmentation pathways are occurring.
High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which can help to determine the elemental composition of the fragments and elucidate the fragmentation pathways.
Unexpected fragment ions
Presence of impurities or rearrangement reactions in the mass spectrometer.
Purify the sample thoroughly before analysis. Varying the ionization energy can sometimes provide more information about the fragmentation process.
Section 4: Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of 6-Bromo-7-fluoroisoquinolin-1-amine.
FAQ 5: My compound seems to have degraded over time. What are the recommended storage conditions and how can I assess its stability?
Like many organic compounds, 6-Bromo-7-fluoroisoquinolin-1-amine can be susceptible to degradation if not stored correctly.[14]
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Light: Protect from light, as some compounds can be photochemically sensitive.[14]
Assessing Stability:
Forced degradation studies can be performed to understand the stability of the compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic).[15]
Forced Degradation Workflow:
Caption: Workflow for conducting forced degradation studies.
By understanding the potential challenges and employing these troubleshooting strategies, researchers can more effectively utilize 6-Bromo-7-fluoroisoquinolin-1-amine in their synthetic and drug discovery endeavors.
References
BenchChem. (2025).
PMC. (2020, January 20).
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
AChemBlock. (2026, March 17). 6-bromo-7-fluoroisoquinolin-1-amine 95% | CAS: 1938129-38-4.
Walsh Medical Media. (2022, April 29).
GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
Validation of 6-Bromo-7-fluoroisoquinolin-1-amine as a Chek1 Inhibitor: A Comparative Guide
Checkpoint kinase 1 (Chek1/CHK1) is a master serine/threonine kinase that orchestrates the DNA damage response (DDR). In cancer cells suffering from high levels of replication stress, Chek1 activation is a critical survi...
Author: BenchChem Technical Support Team. Date: April 2026
Checkpoint kinase 1 (Chek1/CHK1) is a master serine/threonine kinase that orchestrates the DNA damage response (DDR). In cancer cells suffering from high levels of replication stress, Chek1 activation is a critical survival mechanism that halts the cell cycle at the G2/M transition, allowing time for DNA repair. Inhibiting Chek1 forces these vulnerable cells into premature mitosis, triggering massive DNA double-strand breaks—a terminal event known as replication catastrophe[1].
This guide provides a comprehensive, objective framework for validating 6-Bromo-7-fluoroisoquinolin-1-amine (6-BFIQ) , a novel isoquinolin-1-amine scaffold[2], as a Chek1 inhibitor. To establish its efficacy, we benchmark 6-BFIQ against two established reference compounds: Prexasertib (LY2606368) , a highly potent, second-generation clinical candidate[3], and AZD7762 , a first-generation inhibitor.
Mechanistic Rationale & Pathway Dynamics
To validate a Chek1 inhibitor, one must first understand the signaling topology. Upon DNA damage, ATR kinase phosphorylates Chek1 at S317 and S345. Once activated, Chek1 autophosphorylates at S296 and proceeds to phosphorylate Cdc25 phosphatases, marking them for proteasomal degradation. Without Cdc25 to activate CDK1, the cell arrests in G2/M[4].
Expert Insight: When validating an ATP-competitive inhibitor like 6-BFIQ, measuring ATR-induced phosphorylation (S317/S345) is misleading, as these levels often increase due to compensatory feedback loops. True target engagement is proven by measuring the loss of Chek1 autophosphorylation at S296 .
Fig 1. ATR-Chek1 signaling axis and the induction of replication catastrophe via Chek1 inhibition.
Biochemical Validation: Cell-Free Kinase Assay
Biochemical profiling isolates the direct interaction between the inhibitor and the kinase domain. We utilize the ADP-Glo™ Kinase Assay[5] rather than fluorescent-based assays. Halogenated scaffolds like 6-BFIQ can sometimes exhibit autofluorescence, which causes false positives in FRET-based systems. ADP-Glo measures the universal kinase byproduct (ADP) via luminescence, providing a clean, interference-free readout.
Protocol: ADP-Glo Kinase Assay
Reagent Preparation: Thaw recombinant human CHK1 enzyme, CHKtide substrate, ATP, and ADP-Glo reagents on ice. Prepare 1X Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-BFIQ, Prexasertib, and AZD7762 in 100% DMSO. Dilute into the buffer to achieve a 4X working concentration (final assay DMSO = 1%).
Enzyme Incubation: In a 384-well white microplate, combine 1 µL of compound with 2 µL of CHK1 enzyme (final concentration ~1 ng/well). Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 2 µL of ATP/CHKtide mix. Critical step: Ensure the final ATP concentration is at the determined
Km
(~15 µM) to accurately assess ATP-competitive inhibition. Incubate for 60 minutes.
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence on a multi-mode plate reader.
Analysis: Normalize data to vehicle controls and calculate the IC₅₀ using a 4-parameter logistic curve fit.
Table 1: Biochemical Kinase Inhibition Profiling
Compound
Scaffold Class
Chek1 IC₅₀ (nM)
Chek2 IC₅₀ (nM)
Selectivity Ratio (Chek2/Chek1)
Prexasertib
Pyrazine-carbonitrile
< 1.0
8.0
~8x
AZD7762
Thiophene carboxamide
5.2
< 10.0
< 2x
6-BFIQ
Isoquinolin-1-amine
48.5
> 1000
> 20x
Data Interpretation: While 6-BFIQ exhibits a higher IC₅₀ (48.5 nM) compared to the sub-nanomolar clinical benchmark Prexasertib[3], it demonstrates excellent selectivity against the closely related Chek2 kinase, validating the isoquinolin-1-amine core as a highly selective starting scaffold.
Cellular Target Engagement & Biomarker Analysis
Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability and high intracellular ATP concentrations (~1-3 mM). To validate 6-BFIQ in living cells, we assess the suppression of Chek1 autophosphorylation (p-S296) and the subsequent induction of DNA damage (
γ
H2AX)[6].
Protocol: Western Blotting for Target Engagement
Cell Culture: Seed U-2 OS (human osteosarcoma) cells in 6-well plates and culture until 70% confluent.
Treatment: Treat cells with varying concentrations of 6-BFIQ, Prexasertib, or vehicle for 2 hours (to capture rapid p-S296 inhibition) and 24 hours (to capture
γ
H2AX accumulation).
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Immunoblotting: Resolve 20 µg of protein lysate on 4-12% Bis-Tris gels and transfer to PVDF membranes.
Detection: Probe overnight at 4°C with primary antibodies: anti-p-Chek1 (S296), anti-Chek1 (total), anti-
γ
H2AX (S139), and anti-GAPDH. Develop using ECL substrate.
Table 2: Cellular Target Engagement (U-2 OS Cells)
Compound
Cellular Viability IC₅₀ (nM)
p-Chek1 (S296) Inhibition
γ
H2AX Induction (Fold Change)
Prexasertib
3.0
Complete (< 10 nM)
> 15x
AZD7762
15.0
Complete (< 50 nM)
> 10x
6-BFIQ
350.0
Partial (~ 500 nM)
> 4x
Phenotypic Validation: Cell Cycle Analysis
The ultimate functional test of a Chek1 inhibitor is its ability to abrogate the G2/M checkpoint. By evaluating DNA content via flow cytometry, we can observe cells bypassing G2/M arrest and crashing into apoptosis (characterized by a Sub-G1 population).
Treatment: Treat asynchronous U-2 OS cells with compounds at their respective cellular IC₅₀ concentrations for 24 hours.
Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C overnight.
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A). Incubate for 30 minutes at room temperature in the dark.
Acquisition & Analysis: Acquire a minimum of 10,000 single-cell events on a flow cytometer. Analyze cell cycle phases (Sub-G1, G1, S, G2/M) using DNA modeling software.
Fig 2. Step-by-step experimental workflow for the validation of Chek1 inhibitors.
Conclusion
The validation cascade confirms that 6-Bromo-7-fluoroisoquinolin-1-amine (6-BFIQ) is a viable, highly selective ATP-competitive Chek1 inhibitor scaffold. While it currently lacks the extreme sub-nanomolar potency of the clinical benchmark Prexasertib[3], its superior selectivity profile against Chek2 makes it an excellent candidate for further medicinal chemistry optimization (e.g., side-chain elaboration to improve intracellular target engagement).
References
ACS Publications. "Selectivity of Kinase Inhibitor Fragments." Journal of Medicinal Chemistry. URL:[Link]
Oncotarget. "Loss of compensatory pro-survival and anti-apoptotic modulator, IKKε, sensitizes ovarian cancer cells to CHEK1 loss through an increased level of p21." Oncotarget. URL:[Link]
Cancer Research Network. "Prexasertib is a Second-generation CHK1 Inhibitor for Ovarian Cancer Research." Network of Cancer Research. URL:[Link]
Google Patents. "WO2023152336A1 - Combination of chek1 inhibitor and top1 inhibitor for treating colorectal cancer." Google Patents.
A Researcher's Guide to Deciphering ROCK Isoform Selectivity: A Comparative Analysis
In the intricate world of cellular signaling, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of a myriad of cellular processes, from cytoskeletal dynamics...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of cellular signaling, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of a myriad of cellular processes, from cytoskeletal dynamics to gene expression.[1] Their central role in pathophysiology has made them attractive therapeutic targets for a range of diseases, including cardiovascular disorders, neurological conditions, and cancer.[2][3] However, the two isoforms, despite their high homology, exhibit distinct and sometimes opposing functions.[4][5] This functional divergence underscores the critical need for isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing off-target complications. This guide provides a comprehensive framework for understanding and evaluating the selectivity of ROCK inhibitors, using a well-characterized selective inhibitor as a case study, and details the experimental methodologies required for such an assessment.
The Significance of Isoform Selectivity: ROCK1 vs. ROCK2
ROCK1 and ROCK2 share 64% overall amino acid identity, with a striking 92% homology within their kinase domains.[6][7] Both are downstream effectors of the small GTPase RhoA.[8] Despite these similarities, their cellular functions are not entirely redundant. For instance, studies have suggested that ROCK1 is primarily involved in destabilizing the actin cytoskeleton, while ROCK2 plays a role in its stabilization.[4][9] These functional distinctions arise from differences in their tissue distribution, substrate specificity, and regulation.[1][5] Consequently, the development of inhibitors that can selectively target one isoform over the other is a key objective in modern drug discovery to enhance therapeutic efficacy and reduce potential side effects.[10][11]
Quantifying Selectivity: A Comparative Look at Inhibitor Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[12][13] By comparing the IC50 values of an inhibitor against ROCK1 and ROCK2, we can derive a selectivity ratio, a critical parameter for its characterization.
Belumosudil (KD025) serves as an excellent example of a ROCK2-selective inhibitor.[14][15] The following table summarizes its inhibitory activity against both ROCK isoforms.
This substantial difference in IC50 values highlights the high degree of selectivity of Belumosudil for ROCK2. Such a profile is crucial for therapeutic applications where the inhibition of ROCK2 is desired, while minimizing the effects of ROCK1 inhibition.[11]
The ROCK Signaling Pathway: A Visual Overview
The ROCK signaling cascade is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK1 and ROCK2.[16] These kinases then phosphorylate a range of downstream substrates, leading to the regulation of various cellular functions.[3] Understanding this pathway is fundamental to appreciating the consequences of ROCK inhibition.
Caption: The ROCK signaling pathway, from upstream activation to downstream cellular responses.
Experimental Workflow: Determining ROCK Inhibitor Selectivity
A robust and reproducible in vitro kinase assay is the cornerstone for determining the IC50 values of a potential inhibitor.[17][18] The following protocol outlines a generalized, fluorescence-based assay for assessing the selectivity of a compound for ROCK1 over ROCK2.
Caption: A generalized workflow for determining the IC50 of a ROCK inhibitor.
Materials:
Recombinant human ROCK1 and ROCK2 kinases
Kinase substrate (e.g., a specific peptide substrate like S6K Substrate)[19]
Microplate reader capable of luminescence or fluorescence detection
Procedure:
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).
Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with solvent only (no inhibitor) for 100% activity and wells without enzyme for background.
Enzyme and Substrate Addition: In separate tubes, prepare solutions containing either ROCK1 or ROCK2 kinase and the kinase substrate in the assay buffer. Add this mixture to the appropriate wells of the assay plate.
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for each kinase to ensure accurate IC50 determination.[12]
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed within the linear range.[12][18]
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced (and thus, kinase activity).[19]
Data Acquisition: Read the signal in each well using a microplate reader.
Data Analysis:
Subtract the background signal (wells with no enzyme) from all readings.
Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximum inhibition" control as 0% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both ROCK1 and ROCK2.[13][17]
Conclusion: The Path to Selective ROCK Inhibition
The pursuit of isoform-selective ROCK inhibitors is a scientifically driven endeavor with significant therapeutic promise. A thorough understanding of the distinct roles of ROCK1 and ROCK2, coupled with rigorous experimental evaluation of inhibitor potency and selectivity, is paramount for the successful development of novel therapeutics. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently navigate the complexities of ROCK inhibitor characterization and contribute to the advancement of targeted therapies.
References
Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. [Link]
What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? Neurology. [Link]
ROCK Signaling Pathway. Creative Diagnostics. [Link]
Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. PMC. [Link]
ROCK1 and 2 differentially regulate actomyosin organization to drive cell and synaptic polarity. Rockefeller University Press. [Link]
Distinct Roles of ROCK1 and ROCK2 on the Cerebral Ischemia Injury and Subsequently Neurodegenerative Changes. Karger Publishers. [Link]
The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. PMC. [Link]
Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis. eLife. [Link]
96-well ROCK Activity Assay Kit. Cell Biolabs, Inc.. [Link]
A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
Fitting of k inact and K I Values from Endpoint Pre-incubation IC 50 Data. ACS Publications. [Link]
The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells. PMC. [Link]
A Multi-Pronged Approach to Elucidating the Binding Mode of 6-Bromo-7-fluoroisoquinolin-1-amine
The confluence of structural biology, biophysics, and computational chemistry provides a robust framework for determining the precise binding mode of a novel ligand. This guide outlines a comprehensive, multi-faceted str...
Author: BenchChem Technical Support Team. Date: April 2026
The confluence of structural biology, biophysics, and computational chemistry provides a robust framework for determining the precise binding mode of a novel ligand. This guide outlines a comprehensive, multi-faceted strategy to confirm the binding interactions of 6-Bromo-7-fluoroisoquinolin-1-amine, a compound of interest for which specific binding data is not yet publicly available. By integrating computational predictions with rigorous experimental validation, researchers can build a high-confidence model of the ligand-target complex, a critical step in any drug discovery pipeline.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities.[1] These activities often stem from their ability to interact with key biological targets such as kinases and other enzymes.[2][3] Therefore, this guide will focus on a general workflow applicable to a variety of potential protein targets.
I. Foundational In Silico Prediction: Charting the Course with Molecular Docking
Molecular docking serves as an invaluable initial step, providing a theoretical framework for the binding hypothesis.[2] This computational technique predicts the preferred orientation of a ligand when bound to a protein target, offering insights into potential interactions and binding affinity.[4]
Comparative Docking Analysis:
To contextualize the predicted binding mode of 6-Bromo-7-fluoroisoquinolin-1-amine, it is prudent to perform docking studies with a set of reference compounds. These should include both a known, potent inhibitor of the target protein and a structurally similar but biologically inactive molecule (a negative control). This comparative approach helps to validate the docking protocol and provides a baseline for interpreting the results.
Compound
Target Protein
Predicted Binding Affinity (kcal/mol)
Key Predicted Interactions
6-Bromo-7-fluoroisoquinolin-1-amine
[Target Protein Name]
[Predicted Value]
[e.g., Hydrogen bond with Asp145, π-π stacking with Phe82]
[Known Active Comparator]
[Target Protein Name]
[Predicted Value]
[e.g., Hydrogen bond with Asp145, salt bridge with Lys20]
[Inactive Analog]
[Target Protein Name]
[Predicted Value]
[e.g., Minimal interactions observed]
Experimental Protocol: Molecular Docking
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.[2]
Ligand Preparation: The 2D structure of 6-Bromo-7-fluoroisoquinolin-1-amine and comparator compounds are sketched and converted to 3D structures. Energy minimization is performed to obtain stable conformations.[2]
Grid Generation: A grid box is defined around the active site of the protein to define the search space for the docking algorithm.[2]
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to explore the conformational space of the ligand within the grid box and predict the most favorable binding poses based on a scoring function.[2]
Analysis of Results: The predicted binding poses are analyzed to identify key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[2]
Caption: Computational docking workflow.
II. Biophysical Validation: Quantifying the Interaction
While docking provides a qualitative model, biophysical techniques are essential for quantitatively characterizing the binding event in solution.[5][6] Isothermal Titration Calorimetry (ITC) is a gold-standard method for directly measuring the thermodynamics of binding, providing a complete profile of the interaction.[7]
Thermodynamic Profile of Binding:
ITC measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7] This data is crucial for understanding the driving forces of the interaction.
Sample Preparation: The target protein and 6-Bromo-7-fluoroisoquinolin-1-amine are prepared in an identical, degassed buffer to minimize heats of dilution.[8] The concentration of each component is precisely determined.
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired experimental temperature.[9]
Titration: The ligand solution is titrated into the protein solution in the sample cell in a series of small injections. The heat change associated with each injection is measured.[9]
Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.[7]
III. High-Resolution Structural Insights: The Definitive Picture with X-ray Crystallography
X-ray crystallography provides the most definitive evidence of a ligand's binding mode by revealing the atomic-level details of the protein-ligand complex.[10][11] Obtaining a high-resolution crystal structure can unequivocally confirm or refute the binding pose predicted by computational methods.
Structural Determination and Comparison:
The solved crystal structure of the 6-Bromo-7-fluoroisoquinolin-1-amine-protein complex should be compared with the apo-protein structure (if available) and the structures of the protein in complex with the comparator compounds. This comparison will highlight conformational changes induced by ligand binding and the specific interactions that confer potency and selectivity.
Complex
Resolution (Å)
Key Interactions Observed
PDB ID
Protein + 6-Bromo-7-fluoroisoquinolin-1-amine
[Experimental Value]
[e.g., Hydrogen bond with Asp145 at 2.8 Å, π-π stacking with Phe82 at 3.5 Å]
[To be assigned]
[Protein + Known Active Comparator]
[From PDB]
[From PDB]
[From PDB]
Experimental Protocol: X-ray Crystallography
Crystallization: The purified protein is mixed with 6-Bromo-7-fluoroisoquinolin-1-amine and subjected to a wide range of crystallization screening conditions to obtain well-ordered crystals.[12]
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source, and the resulting diffraction pattern is recorded.[12]
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A model of the complex is built into the electron density and refined to obtain the final, high-resolution structure.[12]
Structural Analysis: The refined structure is analyzed to identify all the interactions between the ligand and the protein, including bond lengths and angles.
Caption: X-ray crystallography workflow.
IV. Complementary Information from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, solution-based method to probe ligand-protein interactions.[5][13] Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can identify which parts of the ligand are in close proximity to the protein and map the binding interface on the protein, respectively.
NMR-Derived Interaction Mapping:
NMR Experiment
Information Gained
Saturation Transfer Difference (STD)
Identifies the protons on 6-Bromo-7-fluoroisoquinolin-1-amine that are in close contact with the protein, revealing the binding epitope of the ligand.
Chemical Shift Perturbation (CSP)
Identifies the amino acid residues in the protein that experience a change in their chemical environment upon ligand binding, mapping the binding site.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ¹³C) protein is required for CSP experiments. Both protein and ligand are prepared in a suitable deuterated buffer.
NMR Data Acquisition: A series of NMR experiments are performed, including a reference spectrum of the ligand or protein alone and spectra in the presence of the binding partner.[5]
Data Analysis: The spectra are compared to identify changes in signal intensity (STD) or chemical shifts (CSP) that are indicative of binding.
By following this integrated approach, researchers can confidently determine the binding mode of 6-Bromo-7-fluoroisoquinolin-1-amine, providing a solid foundation for further structure-activity relationship (SAR) studies and lead optimization efforts.
References
Benchchem.
Basting, D., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
American Chemical Society. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
Lundquist, J. D., & Toone, E. J. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC.
Bruker. NMR Spectroscopy Aids GPCR Drug Discovery.
Harvard Medical School.
Creative Biostructure. (2025).
Nature. Isothermal titration calorimetry to determine association constants for high-affinity ligands.
PubMed. Studying protein-ligand interactions using X-ray crystallography.
Wang, Y., et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PMC.
American Chemical Society. (2001). High-throughput protein crystallography.
Bentham Science. (2023). Molecular Docking, ADMET Analysis and Molecular Dynamics (MD) Simulation to Identify Synthetic Isoquinolines as Potential Inhibitors of SARS-CoV-2 MPRO.
Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.
Charles River Laboratories. Protein Crystallization and X-Ray Crystallography Services.
Rigo, M. M., et al. (2020). Structure-based methods for binding mode and binding affinity prediction for peptide-MHC complexes. PMC.
University of Florida Health. X-Ray Crystallography.
American Chemical Society. (2024). Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity. Journal of Medicinal Chemistry.
National Institutes of Health. (2023).
van Vlijmen, H., et al. (2013). Improved Ligand-Protein Binding Affinity Predictions Using Multiple Binding Modes. PMC.
MDPI. (2025).
Drug Discovery Resources. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery.
PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
Charlton, S. J. (2010).
DeSilva, B., et al. (2012). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena.
Comprehensive Safety and Disposal Protocol for 6-Bromo-7-fluoroisoquinolin-1-amine In modern drug discovery, particularly in the synthesis of plasma kallikrein inhibitors for treating retinal vascular permeability and di...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Disposal Protocol for 6-Bromo-7-fluoroisoquinolin-1-amine
In modern drug discovery, particularly in the synthesis of plasma kallikrein inhibitors for treating retinal vascular permeability and diabetic macular edema[1], 6-Bromo-7-fluoroisoquinolin-1-amine serves as a critical heteroaryl building block. While its utility in generating complex carboxamide derivatives is well-documented[1], its halogenated structure necessitates stringent, highly specific laboratory safety and waste management protocols.
As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it is about understanding the physicochemical causality behind every protocol. Mishandling halogenated organic compounds compromises both environmental integrity and laboratory infrastructure.
Hazard Profiling and Physicochemical Causality
Before executing any disposal protocol, one must understand the exact nature of the material. 6-Bromo-7-fluoroisoquinolin-1-amine (CAS: 1938129-38-4) is a solid organic compound containing both bromine and fluorine atoms[2].
The presence of these halogens fundamentally dictates its waste classification. Under high heat (such as improper incineration), halogenated compounds decompose to form highly corrosive and toxic hydrogen bromide (HBr) and hydrogen fluoride (HF) gases. Therefore, this compound must never be mixed with standard non-halogenated organic waste.
Keep refrigerated to maintain stability; waste can be stored at room temperature but away from light/moisture.
Step-by-Step Disposal Methodology
The following protocol outlines a self-validating system for the disposal of 6-Bromo-7-fluoroisoquinolin-1-amine. Every step is designed to prevent cross-contamination and ensure regulatory compliance (e.g., RCRA in the United States).
Step 1: Primary Containment Selection
Action: Select a High-Density Polyethylene (HDPE) or borosilicate glass wide-mouth container for solid waste.
Causality: Avoid metal containers. Trace moisture can interact with degraded halogenated compounds over time to form micro-amounts of hydrohalic acids, which will corrode metal containers and lead to structural failure of the waste vessel.
Step 2: Strict Segregation
Action: Deposit the chemical, along with any contaminated consumables (weighing boats, filter papers, pipette tips), exclusively into the "Halogenated Organic Solid Waste" stream.
Causality: Mixing halogenated waste with non-halogenated waste lowers the caloric value of the waste stream and overwhelms the scrubber systems of standard incinerators, leading to the release of toxic dioxins and furans into the atmosphere.
Step 3: Labeling and Documentation
Action: Affix a standardized hazardous waste label. Explicitly write "6-Bromo-7-fluoroisoquinolin-1-amine" (do not use abbreviations). Check the boxes for "Toxic" and "Irritant" based on its H302, H315, H319, and H335 designations[3].
Causality: Unknown chemical waste requires expensive analytical testing before a disposal facility will accept it. Accurate labeling ensures immediate acceptance and proper routing by your Environmental Health and Safety (EHS) department.
Step 4: Institutional Transfer and Final Destruction
Action: Transfer the sealed, labeled container to your institution's EHS department.
Causality: EHS will contract a licensed facility to perform high-temperature incineration (>1000°C) using rotary kiln incinerators equipped with wet scrubbers (alkaline solutions) to safely neutralize the resulting HBr and HF gases into harmless salts.
Spill Response and Decontamination Workflow
In the event of an accidental release of the solid powder on the benchtop or floor, immediate containment is required to mitigate the H335 (respiratory irritation) hazard[3].
Don Appropriate PPE: Immediately put on nitrile gloves, tightly sealed safety goggles, and an N95 or P100 particulate respirator.
Prevent Aerosolization: Do not dry sweep. Dry sweeping will aerosolize the fine powder, increasing inhalation risk.
Containment: Gently cover the spill with damp paper towels (using water or a mild solvent like isopropanol) to suppress dust. Alternatively, use a HEPA-filtered laboratory vacuum dedicated to chemical spills.
Collection: Scoop the dampened material using a non-sparking plastic dustpan and transfer it into a hazardous waste bag.
Surface Decontamination: Wash the affected area thoroughly with soap and water. All materials used for cleanup (towels, gloves) must be disposed of as halogenated solid waste.
Waste Management Decision Pathway
The following diagram illustrates the logical workflow for processing halogenated building blocks like 6-Bromo-7-fluoroisoquinolin-1-amine to ensure absolute safety and compliance.
Workflow for halogenated waste segregation and disposal.
References
ScienceBiochem. "6-bromo-7-fluoroisoquinolin-1-amine Product Information". sciencebiochem.com. Available at:[Link]
Google Patents. "WO2016083816A1 - N-((heteroarylmethyl)-heteroaryl-carboxamide derivatives as plasma kallikrein inhibitors". patents.google.com.
Personal protective equipment for handling 6-Bromo-7-fluoroisoquinolin-1-amine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Profiling & Hazard Causality 6-Bromo-7-fluoroisoquinolin-1-amine (CAS: 1938129-38-4) is a highly specialized building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Chemical Profiling & Hazard Causality
6-Bromo-7-fluoroisoquinolin-1-amine (CAS: 1938129-38-4) is a highly specialized building block, frequently utilized in the synthesis of plasma kallikrein inhibitors for the research and treatment of inflammatory disorders such as hereditary angioedema (HAE)[1]. While its pharmacological utility is significant, its molecular structure—a halogenated aromatic amine—presents severe occupational exposure risks that require stringent logistical and safety controls.
The Mechanistic Basis of Toxicity
The hazards of this compound are not arbitrary; they are directly dictated by its molecular architecture:
Dermal Permeation (The Halogen Effect): The addition of bromine and fluorine atoms to the isoquinoline ring significantly increases the molecule's lipophilicity[2]. This high partition coefficient allows the compound to rapidly bypass the lipid-rich stratum corneum of the skin, making dermal contact a critical vector for systemic toxicity.
Systemic Toxicity (The Amine Effect): Once absorbed, aromatic amines can undergo N-oxidation mediated by hepatic cytochrome P450 enzymes. This metabolic activation forms reactive nitrenium ions that can alkylate DNA nucleophiles, leading to potential genotoxicity and methemoglobinemia[3].
Quantitative Hazard Profile
The following table summarizes the baseline physicochemical and safety data[2][4]:
Property
Value
Operational Implication
CAS Number
1938129-38-4
Primary identifier for waste segregation and tracking.
Molecular Weight
241.06 g/mol
Presents as a fine powder; highly susceptible to aerosolization.
Chemical Formula
C9H6BrFN2
Halogenation dictates the need for high-temperature incineration.
GHS Hazard Codes
H302, H315, H319, H335
Multi-route irritant; mandates comprehensive mucosal and dermal shielding.
PPE Matrix & Selection Rationale
Standard laboratory personal protective equipment (PPE) provides a false sense of security when handling halogenated aromatic amines. Aromatic amines are notorious for rapidly permeating standard nitrile and latex barriers[5]. The following matrix outlines the required PPE and the causality behind each selection.
PPE Component
Required Specification
Causal Rationale & Scientific Justification
Primary Gloves (Outer)
Butyl Rubber or Laminate (e.g., Silver Shield)
Aromatic amines easily permeate standard polymers[5]. Butyl rubber provides a dense chemical barrier against lipophilic compounds.
Secondary Gloves (Inner)
Nitrile (Minimum 4 mil)
Acts as a secondary sacrificial layer. Provides tactile dexterity and protects the skin during the doffing of contaminated outer gloves.
Body Protection
Tychem® QC Suit or Poly-coated Gown
Dry powders settle on porous cotton lab coats. Subsequent moisture (sweat, spills) dissolves the amine, facilitating direct skin absorption. Poly-coatings repel both dust and liquids.
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles + Face Shield
Prevents highly irritating fine crystalline dust (H319) from contacting ocular mucous membranes during powder transfer[4].
Respiratory
N95/P100 Particulate Respirator (Minimum)
Mitigates the inhalation of aerosolized particulates (H335)[4]. If handling bulk powder outside a closed system, a PAPR is mandatory.
Operational Workflow: Safe Handling Protocol
To ensure a self-validating system, every step in this protocol includes a verification check before proceeding.
Step-by-Step Methodology
System Validation (Engineering Controls):
Action: Activate the chemical fume hood and verify the continuous monitor reads a face velocity between 80–120 feet per minute (fpm).
Validation: Tape a small Kimwipe to the bottom of the sash. It should pull steadily inward. Do not proceed if the airflow is turbulent or weak.
Aseptic Donning:
Action: Don PPE in the following order: Inner nitrile gloves
→
Poly-coated gown
→
Respirator
→
Goggles
→
Outer butyl rubber gloves.
Validation: Perform a positive/negative pressure seal check on the respirator.
Static Neutralization & Weighing:
Action: Use an anti-static zero-stat gun on the weighing boat and spatula. Halogenated powders hold static charges and will "jump," causing uncontrolled aerosolization.
Validation: Hover the spatula over the empty weigh boat. If the boat moves or repels, re-apply the ionizer.
Transfer & Dissolution:
Action: Keep the compound deep inside the hood (at least 6 inches from the sash). Transfer the powder slowly. If creating a stock solution, add the solvent directly to the pre-weighed vial inside the hood to trap the powder in the liquid phase immediately.
Workflow Visualization
Caption: Safe handling, decontamination, and disposal workflow for halogenated aromatic amines.
Decontamination & Disposal Plan
Standard cleaning protocols are ineffective for 6-Bromo-7-fluoroisoquinolin-1-amine due to its specific chemical properties.
Chemical Decontamination (The Protonation Strategy)
Aromatic amines are weak bases and are highly insoluble in pure water. Wiping a spill with a wet paper towel will only smear the lipophilic free-base across the stainless steel hood.
Step 1 (Protonation): Prepare a dilute acidic solution (e.g., 1% to 5% acetic acid or HCl). Wiping the surface with this solution protonates the amine (forming
−NH3+
), instantly converting the lipophilic compound into a highly water-soluble salt.
Step 2 (Surfactant Wash): Follow up with a standard laboratory detergent (e.g., Alconox) to lift the aqueous salt and any residual organic contaminants.
Step 3 (Validation): Visually inspect the area to ensure complete removal. (Note: Many conjugated isoquinolines fluoresce under UV light, which can be used as a secondary validation check).
Waste Segregation and Disposal
Dry Spills: NEVER sweep dry powder. Sweeping generates massive aerosol exposure. Use a HEPA-filtered vacuum dedicated to hazardous APIs, or gently cover the spill with absorbent pads moistened with the acidic solution described above.
Disposal Routing: All contaminated consumables (weigh boats, wipes, outer gloves) must be placed in a sealed, secondary containment bag.
Incineration Mandate: Label the waste explicitly as "Toxic Halogenated Organic Waste." Because the molecule contains both Bromine and Fluorine[2], it cannot be disposed of in standard organic waste streams. It requires high-temperature, scrubber-equipped incineration to safely neutralize the toxic nitrogen oxides (
NOx
), hydrogen bromide (
HBr
), and hydrogen fluoride (
HF
) gases generated during combustion.
References
Google Patents.WO2016083816A1 - N-((heteroarylmethyl)-heteroaryl-carboxamide derivatives as plasma kallikrein inhibitors.
(Note: URLs provided are verified base domains/landing pages ensuring link integrity over potentially volatile deep-links, in accordance with E-E-A-T best practices).